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For Researchers, Scientists, and Drug Development Professionals

Diaryliodonium salts have emerged as powerful and versatile electrophilic arylating agents in

modern organic synthesis, offering a milder and often more efficient alternative to traditional

aryl halides in a variety of cross-coupling reactions. Their stability, ease of handling, and unique

reactivity have made them invaluable tools for the construction of carbon-carbon and carbon-

heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals,

agrochemicals, and functional materials.[1][2][3][4] This document provides a detailed overview

of their application in key cross-coupling reactions, complete with comparative data and

experimental protocols.

I. Introduction to Diaryliodonium Salts
Diaryliodonium salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds that act as potent

electrophilic aryl donors.[1] Key advantages of using diaryliodonium salts in cross-coupling

reactions include:

Mild Reaction Conditions: They often enable reactions to proceed at lower temperatures and

with weaker bases compared to those involving aryl halides.[5]
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High Reactivity: The inherent electrophilicity of the iodine center and the excellent leaving

group ability of the iodoarene facilitate rapid oxidative addition to transition metal catalysts.[6]

Functional Group Tolerance: Their use can be compatible with a wide range of sensitive

functional groups.

Accessibility: Efficient one-pot synthetic procedures have made a wide variety of symmetric

and unsymmetric diaryliodonium salts readily accessible.[5][7]

Unsymmetrical diaryliodonium salts, particularly those bearing a sterically hindered or electron-

rich "dummy" aryl group, allow for the selective transfer of the desired aryl group, improving

atom economy.[3]

II. Key Applications in Cross-Coupling Reactions
Diaryliodonium salts have been successfully employed in a multitude of cross-coupling

reactions, most notably in palladium- and copper-catalyzed transformations.

Palladium-Catalyzed C-H Arylation
A significant application of diaryliodonium salts is in the direct C-H arylation of (hetero)arenes,

which avoids the need for pre-functionalization of the C-H bond. These reactions often proceed

via a Pd(II)/Pd(IV) catalytic cycle.[6]

Experimental Workflow for Pd-Catalyzed C-H Arylation
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Caption: General workflow for a typical palladium-catalyzed C-H arylation reaction.
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Table 1: Palladium-Catalyzed C-H Arylation of Heteroarenes with Diaryliodonium Salts[6]

Entry
Hetero
arene

Diaryli
odoniu
m Salt

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1 Indole
Ph₂I⁺B

F₄⁻

Pd(OAc

)₂ (5)
K₂CO₃ Toluene 80 12 85

2 Pyrrole

(4-

MeOC₆

H₄)₂I⁺O

Tf⁻

Pd(TFA

)₂ (5)
NaOAc CH₃CN RT 24 78

3
Thiophe

ne

Ph₂I⁺B

F₄⁻

PdCl₂(P

Ph₃)₂

(3)

Cs₂CO₃
Dioxan

e
100 16 92

4
Benzof

uran

(4-

FC₆H₄)₂

I⁺OTf⁻

Pd(OAc

)₂ (5)
KOAc DMA 120 24 65

5
Benzot

hiazole

Ph₂I⁺B

F₄⁻

PdBr₂

(5)
- DCE 80 12 88

Protocol 1: Palladium-Catalyzed C2-Arylation of Indole[6]

Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 mmol), diphenyliodonium

tetrafluoroborate (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium

carbonate (2.0 mmol).

Solvent Addition: Add 5 mL of anhydrous toluene to the vessel under an inert atmosphere

(e.g., nitrogen or argon).

Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel to afford the desired 2-arylindole.

Sonogashira Coupling
The Sonogashira coupling, a cornerstone for the synthesis of aryl alkynes, can be effectively

carried out using diaryliodonium salts as the aryl source, often under milder conditions than

those required for aryl halides.[8][9][10] This reaction is typically co-catalyzed by palladium and

copper complexes.[8]

Catalytic Cycle for Sonogashira Coupling with Diaryliodonium Salts
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Caption: Simplified catalytic cycle for the Sonogashira coupling using a diaryliodonium salt.

Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling with Diaryliodonium Salts[8][11]
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Entry Alkyne
Diaryli
odoniu
m Salt

Pd
Cataly
st
(mol%)

Cu
Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Yield
(%)

1

Phenyla

cetylen

e

Ph₂I⁺O

Tf⁻

Pd(PPh

₃)₄ (2)
CuI (5) Et₃N DMF RT 95

2
1-

Octyne

(4-

MeC₆H₄

)₂I⁺BF₄

⁻

PdCl₂(P

Ph₃)₂

(3)

CuI (5) DBU CH₃CN 50 88

3

Trimeth

ylsilylac

etylene

Ph₂I⁺O

Tf⁻

Pd(OAc

)₂ (2)
CuI (4) K₂CO₃ THF RT 91

4

Proparg

yl

alcohol

(4-

ClC₆H₄)

₂I⁺BF₄⁻

PdCl₂

(2)
AgI (5) Et₃N CH₂Cl₂ RT 85

Protocol 2: Sonogashira Coupling of Phenylacetylene with Diphenyliodonium Triflate[8]

Reaction Setup: In a Schlenk tube, dissolve diphenyliodonium triflate (1.0 mmol) in

anhydrous DMF (5 mL) under an inert atmosphere.

Addition of Reagents: Add phenylacetylene (1.2 mmol), triethylamine (2.0 mmol),

tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and copper(I) iodide (0.05

mmol, 5 mol%).

Reaction: Stir the reaction mixture at room temperature until the starting material is

consumed (typically 2-4 hours), as monitored by TLC.

Work-up: Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15

mL). Combine the organic layers and wash with brine.
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Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate

the solvent. Purify the residue by column chromatography on silica gel (hexane/ethyl

acetate) to obtain the desired aryl alkyne.

Suzuki-Miyaura Coupling
Diaryliodonium salts serve as effective electrophiles in the Suzuki-Miyaura reaction for the

formation of biaryl compounds.[12][13] These reactions benefit from the high reactivity of the

iodonium salts, which can lead to faster reaction times and lower catalyst loadings.[13]

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling with Diaryliodonium Salts

Entry
Arylbor
onic
Acid

Diarylio
donium
Salt

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Phenylbo

ronic acid

(4-

MeOC₆H

₄)₂I⁺OTf⁻

Pd(PPh₃)

₄ (1.5)
K₂CO₃

Toluene/

H₂O
80 94

2

4-

Formylph

enylboro

nic acid

Ph₂I⁺BF₄

⁻

Pd(OAc)₂

(2) /

SPhos

(4)

K₃PO₄
Dioxane/

H₂O
100 89

3

2-

Thienylb

oronic

acid

(4-

CF₃C₆H₄

)₂I⁺OTf⁻

PdCl₂(dp

pf) (3)
CsF THF 60 91

4

3,5-

Dimethyl

phenylbo

ronic acid

Mesityl(p

henyl)I⁺

OTf⁻

Pd₂(dba)

₃ (1) /

XPhos

(2)

K₃PO₄ t-BuOH 70 96

Protocol 3: Suzuki-Miyaura Coupling of Phenylboronic Acid

Reaction Setup: Combine phenylboronic acid (1.5 mmol), di(4-methoxyphenyl)iodonium

triflate (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 1.5 mol%), and
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potassium carbonate (2.0 mmol) in a reaction flask.

Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).

Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the

organic layer with saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the crude product via silica gel chromatography to yield the biaryl product.

Buchwald-Hartwig Amination
The formation of C-N bonds via the Buchwald-Hartwig amination can also be achieved using

diaryliodonium salts.[14][15] This approach is particularly useful for coupling with a variety of

amines, including primary and secondary amines, and N-heterocycles.[6][16]

Table 4: Buchwald-Hartwig Amination with Diaryliodonium Salts

Entry Amine
Diaryli
odoniu
m Salt

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Yield
(%)

1 Aniline
Ph₂I⁺O

Tf⁻

Pd₂(dba

)₃ (1)

Xantph

os (2)

NaOt-

Bu
Toluene 100 92

2
Morphol

ine

(4-

Tolyl)₂I⁺

BF₄⁻

Pd(OAc

)₂ (2)

BINAP

(3)
Cs₂CO₃

Dioxan

e
90 88

3
Indazol

e

Ph₂I⁺B

F₄⁻
CuI (10) - K₂CO₃ DMF 110 75

4
Benzyla

mine

(4-

ClC₆H₄)

(Mesityl

)I⁺OTf⁻

Pd(OAc

)₂ (2)

RuPhos

(4)
K₃PO₄ t-AmOH 80 85
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Protocol 4: N-Arylation of Morpholine

Reaction Setup: In a glovebox, charge a vial with palladium(II) acetate (0.02 mmol, 2 mol%),

BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.5 mmol).

Reagent Addition: Add di(p-tolyl)iodonium tetrafluoroborate (1.0 mmol) and anhydrous

dioxane (3 mL).

Substrate Addition: Add morpholine (1.2 mmol) to the mixture.

Reaction: Seal the vial and heat the mixture at 90 °C for 18 hours.

Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter

through a pad of celite.

Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain

the N-arylated morpholine derivative.

III. Conclusion
Diaryliodonium salts are highly effective reagents for a range of cross-coupling reactions,

enabling the synthesis of complex molecules under mild conditions.[4] Their application in

palladium- and copper-catalyzed C-H arylations, Sonogashira, Suzuki-Miyaura, and Buchwald-

Hartwig couplings demonstrates their broad utility in modern synthetic chemistry. The protocols

and data presented herein provide a valuable resource for researchers seeking to incorporate

these powerful reagents into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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